molecular formula C41H47Cl2NO6 B1666118 Atrimustine CAS No. 75219-46-4

Atrimustine

Cat. No. B1666118
CAS RN: 75219-46-4
M. Wt: 720.7 g/mol
InChI Key: IFJUINDAXYAPTO-UUBSBJJBSA-N
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Description

Atrimustine, also known as bestrabucil or busramustine, is a cytostatic antineoplastic agent . It was under development in Japan by Kureha Chemicals for the treatment of breast cancer and non-Hodgkin’s lymphoma, as well as for the prevention of graft-versus-host disease in bone marrow transplant recipients . It is a conjugate of chlorambucil and β-estradiol benzoate, which results in targeted cytostatic activity toward estrogen receptor-positive tissues such as breast and bone .


Molecular Structure Analysis

Atrimustine has a molecular formula of C41H47Cl2NO6 and a molecular weight of 720.72 g/mol . It is a conjugate of chlorambucil and β-estradiol benzoate .


Physical And Chemical Properties Analysis

Atrimustine has a molecular formula of C41H47Cl2NO6 and a molecular weight of 720.72 g/mol . It is a solid substance with a white to off-white color .

Scientific Research Applications

Atrazine and Microbial Adsorption

  • Atrazine Biosorption by Fungi : A study by Lu et al. (2021) explored the use of a fungus, Aspergillus oryzae, for biosorption of atrazine. This approach may effectively reduce pollution caused by atrazine residue in the environment, offering a potential application for controlling atrazine residue pollution.

Atrazine in Ecotoxicological Studies

  • Herbicide Atrazine in Ecotoxicology : Castro et al. (2021) conducted a scientometric analysis focusing on the use of atrazine in ecotoxicological studies, particularly with microalgae and cyanobacteria as test organisms. This highlights the relevance of atrazine research in understanding its environmental impact.

Effects on Aquatic Ecosystems

  • Atrazine Impact on Plankton Communities : A study by Hamilton et al. (1988) showed that multiple atrazine applications in aquatic environments can significantly affect the phytoplankton community. This research provides insight into atrazine's ecological effects on aquatic systems.
  • Toxic Stress Modeling in Marine Systems : De Hoop et al. (2013) combined experiments with modeling to explore long-term effects of atrazine on marine ecosystems. This study helps in understanding the broader environmental implications of atrazine use.

Atrazine and Endocrine Disruption

  • Hermaphroditism Induced by Atrazine : Hayes et al. (2002) demonstrated that atrazine exposure can induce hermaphroditism and affect sexual development in amphibians. This finding is crucial for assessing the impact of atrazine on wildlife.
  • Atrazine-Induced Hermaphroditism in Frogs : In a related study, Hayes et al. (2002) observed that atrazine exposure led to hermaphroditism and gonadal dysgenesis in leopard frogs, raising concerns about its role in amphibian declines.

Analytical and Detection Techniques

  • Analytical Techniques for Atrazine : Singh et al. (2018) reviewed the analytical techniques and biodegradation strategies for atrazine, providing a comprehensive overview of detection and remediation methods.

Atrazine and Endocrine Disruption in Mammals

  • Atrazine and Endocrine Gene Networks : Suzawa & Ingraham (2008) found that atrazine activates endocrine gene networks in fish and mammalian cells, suggesting its broader impact on vertebrate endocrine systems.

Atrazine in Water and Health Concerns

  • Atrazine in U.S. Drinking Water : Benotti et al. (2009) screened drinking water for atrazine and other contaminants, emphasizing the importance of monitoring atrazine levels in public water systems.

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJUINDAXYAPTO-UUBSBJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046416
Record name Atrimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrimustine

CAS RN

75219-46-4
Record name Atrimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75219-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrimustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075219464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATRIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC0K09B7K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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